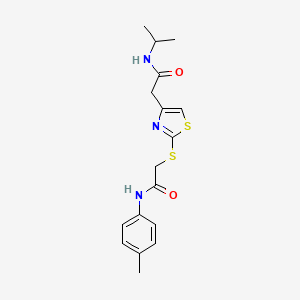

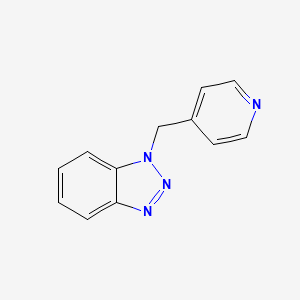

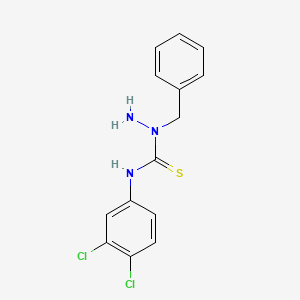

![molecular formula C16H15NOS2 B2969591 5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide CAS No. 406201-33-0](/img/structure/B2969591.png)

5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide” is a complex organic compound. It belongs to the class of heterocyclic compounds known as thienothiophenes . Thienothiophenes are annulated rings of two thiophene rings with a stable and electron-rich structure . They have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thienothiophene derivatives involves various methodologies . For instance, one synthetic strategy involves the reaction of thiophene derivatives with isocyanates . The resulting intermediates undergo base-promoted cyclization to yield the target thienopyrimidines .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions

Intramolecular Diels-Alder Reaction

The thiophene nucleus has been explored as both a diene and a dienophile in the context of the Intramolecular Diels–Alder reaction. This reaction demonstrates the versatility of thiophene-containing compounds in synthesizing complex molecular architectures, which could be foundational for designing new materials and molecules with desired properties (Himbert et al., 1990).

Functional Materials Development

Metal-Organic Frameworks (MOFs)

The functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups has been investigated. These frameworks exhibit unique sensing activities and magnetic properties, indicating potential applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).

Chemical Synthesis and Derivatives Exploration

Thieno[2,3-d]pyrimidinedione Core

The synthesis and functionalization of the thieno[2,3-d]pyrimidinedione core have been explored for generating highly substituted 5-carboxamide-6-aryl scaffolds. This work highlights a novel approach to accessing a diverse library of compounds, potentially useful in pharmaceutical chemistry and materials science (O'Rourke et al., 2018).

Advanced Organic Synthesis

Gewald Reaction

A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, enabling efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This synthesis method could be pivotal for rapidly generating thiophene derivatives for further research and development in various scientific fields (Abaee & Cheraghi, 2013).

Zukünftige Richtungen

Thienothiophenes have many applications, including pharmaceutical and optoelectronic properties . Therefore, the synthesis and characterization of novel thienothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS2/c1-3-13-8-11-9-14(20-16(11)19-13)15(18)17-12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHJEQMKKBQGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

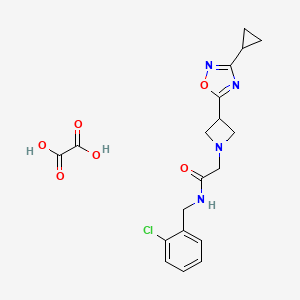

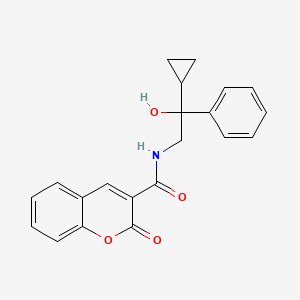

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)

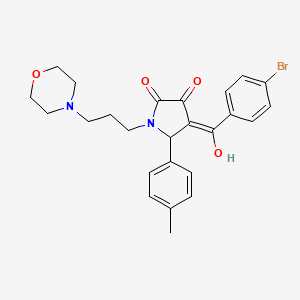

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

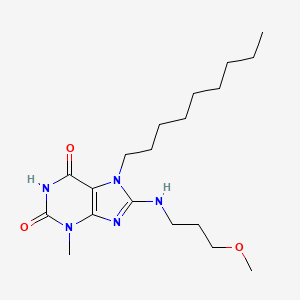

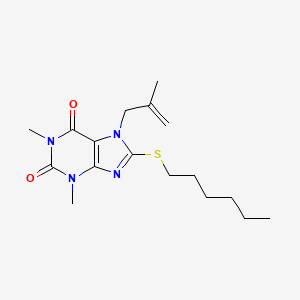

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)

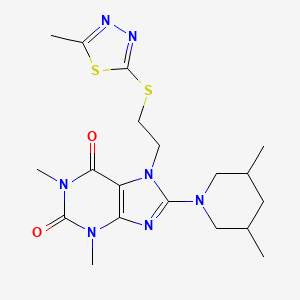

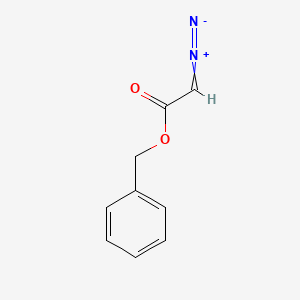

![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)